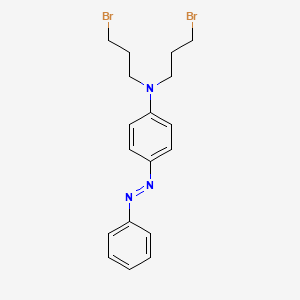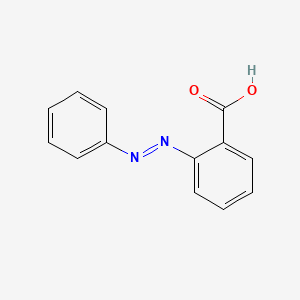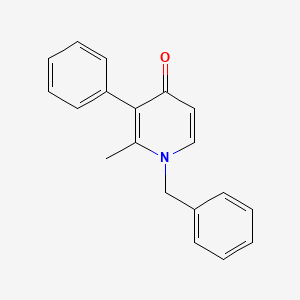
Azobenzene, 4-bis(2-bromopropyl)amino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azobenzene, 4-bis(2-bromopropyl)amino- is a derivative of azobenzene, a compound characterized by the presence of an azo group (N=N) linking two phenyl rings. This specific derivative features two bromopropyl groups attached to the amino groups on the phenyl rings. Azobenzene compounds are well-known for their photoisomerization properties, which make them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene, 4-bis(2-bromopropyl)amino- typically involves the following steps:
Diazotization and Coupling: The initial step involves the diazotization of aniline derivatives to form diazonium salts. These salts are then coupled with activated aromatic compounds to form the azo linkage.
Alkylation: The final step involves the alkylation of the amino groups with 2-bromopropyl groups. This can be achieved using 2-bromopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of azobenzene derivatives often follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Azobenzene, 4-bis(2-bromopropyl)amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo or amine derivatives.
Substitution: Thiol or amine-substituted azobenzene derivatives.
Aplicaciones Científicas De Investigación
Azobenzene, 4-bis(2-bromopropyl)amino- has a wide range of applications in scientific research:
Chemistry: Used as a photoswitchable molecule in the study of molecular switches and photoresponsive materials.
Biology: Employed in the development of light-controlled biomolecules and optogenetics.
Medicine: Investigated for its potential in photopharmacology, where light is used to control drug activity.
Industry: Utilized in the production of dyes, liquid crystals, and other photoresponsive materials.
Mecanismo De Acción
The primary mechanism of action of azobenzene, 4-bis(2-bromopropyl)amino- involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between the trans and cis isomers. This change in molecular geometry affects the compound’s electronic properties and interactions with other molecules. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, making it useful in controlling biological processes with light.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: The parent compound with no bromopropyl groups.
4-Aminoazobenzene: A derivative with amino groups but no bromopropyl groups.
4-Bromoazobenzene: A derivative with bromine atoms but no amino groups.
Uniqueness
Azobenzene, 4-bis(2-bromopropyl)amino- is unique due to the presence of both bromopropyl and amino groups, which enhance its reactivity and versatility in various applications. The combination of these functional groups allows for more complex chemical modifications and interactions, making it a valuable compound in research and industry.
Propiedades
Número CAS |
39669-48-2 |
|---|---|
Fórmula molecular |
C18H21Br2N3 |
Peso molecular |
439.2 g/mol |
Nombre IUPAC |
N,N-bis(3-bromopropyl)-4-phenyldiazenylaniline |
InChI |
InChI=1S/C18H21Br2N3/c19-12-4-14-23(15-5-13-20)18-10-8-17(9-11-18)22-21-16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-15H2 |
Clave InChI |
FRHJEZOFMBHQMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCCBr)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B14176145.png)
![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)


![(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate](/img/structure/B14176172.png)
![2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14176175.png)
![4-(Cyclooct-1-en-1-yl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B14176176.png)

![(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol](/img/structure/B14176191.png)
![N-Hydroxy-3-[(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B14176197.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hepta-5,6-dienamide](/img/structure/B14176200.png)

